Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate is an organolithium compound that features a 1,2,4-oxadiazole ring substituted with a methyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:
Formation of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid: This can be achieved through the cyclization of appropriate precursors such as nitriles and hydrazides under acidic or basic conditions.
Lithiation: The carboxylic acid is then converted to its lithium salt by reacting with a lithium base such as lithium hydroxide or lithium carbonate in an appropriate solvent like water or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes:
Batch or continuous flow reactors: These are used to control reaction conditions precisely.
Purification: Techniques such as crystallization, filtration, and drying are employed to obtain the pure lithium salt.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The oxadiazole ring can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the oxadiazole ring.
Coupling Reactions: It can engage in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
- Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate
- 3-methyl-1,2,4-oxadiazole-5-carboxylic acid
Uniqueness
Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the lithium ion, which can impart different reactivity and properties compared to its sodium or potassium counterparts. The lithium ion can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other salts may not be as effective.
Properties
IUPAC Name |
lithium;3-methyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.Li/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYTWFCQYFGKJZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NOC(=N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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